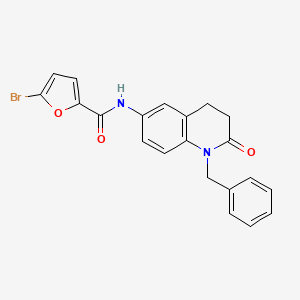

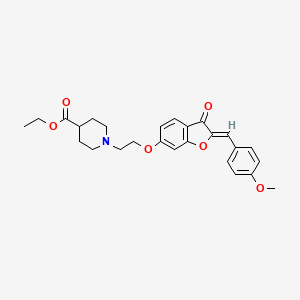

N-(1-苄基-2-氧代-1,2,3,4-四氢喹啉-6-基)-5-溴-2-呋酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide and similar compounds often involves multi-step organic reactions. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which share a related core structure, can be achieved through reactions of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones in m-cresol, highlighting the complexity of synthesizing such compounds (Chau, Saegusa, & Iwakura, 1982).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide has been elucidated using various spectroscopic techniques. For example, (S)-Methyl 2-[(3R,4R)-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido]-3-(1H-indol-3-yl)propanoate, a compound with a related structure, was synthesized and its structure confirmed through NMR, IR, and X-ray diffraction, demonstrating the importance of these techniques in determining molecular structures (Baktır et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide and related compounds can be complex, often requiring specific conditions for successful outcomes. For example, the Cobalt-Catalyzed Oxidative [4+2] Annulation of Benzamides with Dihydrofuran provides a route to Tetrahydrofuro[2,3-c]isoquinolinones, showcasing the types of reactions these compounds can undergo (Zhang et al., 2021).

Physical Properties Analysis

The physical properties of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in various solvents and conditions. Studies on similar compounds, like the preparation and characterization of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, provide insights into these aspects, which are crucial for application in synthesis and drug design (Zhi, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are pivotal for the application of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide in more complex chemical syntheses and for its potential therapeutic applications. Research on compounds like N-Aryl-1,2,3,4-tetrahydroisoquinolines highlights the importance of understanding these properties for advancing chemical and pharmaceutical research (Bracher, Glas, & Wirawan, 2021).

科学研究应用

合成和化学性质

- 已经证明了通过氧化偶联合成多环酰胺的方法,提供了通往异喹啉酮和相关化合物的途径。这涉及对苯酰胺的氧化正位C-H活化,利用Rh催化条件进行高产率和便捷合成(G. Song et al., 2010)。

- 关于钴促进的氨基喹啉苯酰胺二聚化的研究概述了二聚化过程的方法,突出了在反应条件下各种功能团的兼容性(L. Grigorjeva & O. Daugulis, 2015)。

生物活性和治疗潜力

- 关于苯酰胺和异喹啉衍生物的抗肿瘤评价研究揭示了一系列化合物中的结构活性关系,表明某些取代基对增加效力和选择性的重要性(Jennyfer Iribarra et al., 2012)。

- 对CB30865的水溶性类似物的设计和合成,这是一种基于喹唑啉-4-酮的抗肿瘤药物,侧重于通过引入氨基官能团增加水溶性,导致具有增强细胞毒性和新颖生化特性的化合物(V. Bavetsias et al., 2002)。

机理研究和方法进展

- 已开发了一种统一的策略,用于铁催化的羧酰胺的正位烷基化,展示了一种允许高产率和区域选择性水平的方法,这可能适用于合成N-(1-苄基-2-氧代-1,2,3,4-四氢喹啉-6-基)-5-溴-2-呋喃酰胺衍生物(Erin R. Fruchey et al., 2014)。

属性

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O3/c22-19-10-9-18(27-19)21(26)23-16-7-8-17-15(12-16)6-11-20(25)24(17)13-14-4-2-1-3-5-14/h1-5,7-10,12H,6,11,13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTISBOBRSDHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)

![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)

![4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2482845.png)

![2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2482846.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea](/img/structure/B2482853.png)

![1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2482856.png)